4-Carboxy-3-chlorophenylboronic acid
Overview
Description
4-Carboxy-3-chlorophenylboronic acid is an organic compound with the molecular formula C7H6BClO4. It is a boronic acid derivative, characterized by the presence of a carboxyl group and a chlorine atom attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-carboxy-3-chlorophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of boronic acids, including this compound, often utilizes hydroboration reactions. This involves the addition of a B-H bond over an alkene or alkyne to produce the corresponding alkyl or alkenylborane. This method is favored for its rapid reaction rates and high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxy-3-chlorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or quinones.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Particularly in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in an aqueous or alcoholic medium.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
4-Carboxy-3-chlorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-carboxy-3-chlorophenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst forms a bond with the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
- 4-Chlorophenylboronic acid
- 4-Carboxyphenylboronic acid
- 3-Chlorophenylboronic acid
Comparison: 4-Carboxy-3-chlorophenylboronic acid is unique due to the presence of both a carboxyl group and a chlorine atom on the phenyl ring. This dual functionality allows for more versatile reactivity and applications compared to its analogs, which may lack one of these functional groups .
Properties
IUPAC Name |
4-borono-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFGWXQNDYXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565183 | |
Record name | 4-Borono-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136496-72-5 | |
Record name | 4-Borono-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(dihydroxyboranyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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